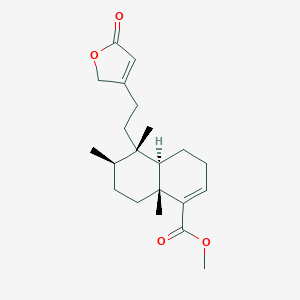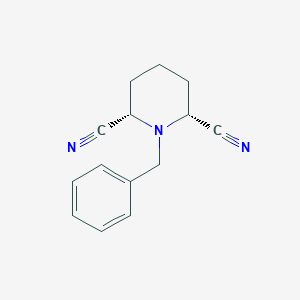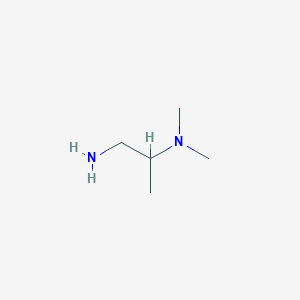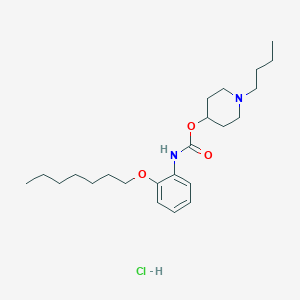
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride, also known as JNJ-40411813, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is a selective antagonist of the metabotropic glutamate receptor 2 (mGluR2), which is involved in the regulation of neurotransmitter release and synaptic plasticity. By blocking the activity of mGluR2, (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride modulates the release of glutamate, a neurotransmitter that is implicated in the pathophysiology of neurological disorders.
生化和生理效应
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the improvement of synaptic plasticity. In animal studies, (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride has been shown to improve cognitive function and reduce the symptoms of schizophrenia.
实验室实验的优点和局限性
One of the advantages of (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is its selectivity for mGluR2, which reduces the risk of off-target effects. However, one of the limitations of (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is its low solubility, which may affect its bioavailability and limit its use in in vivo studies.
未来方向
There are several future directions for the research on (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride, including the optimization of its pharmacokinetic properties, the identification of its downstream signaling pathways, and the exploration of its potential therapeutic applications in other neurological disorders. Additionally, the development of more potent and selective mGluR2 antagonists may provide new opportunities for the treatment of neurological disorders.
Conclusion:
In conclusion, (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is a promising compound that has shown potential therapeutic applications in the treatment of neurological disorders. Its selective antagonism of mGluR2 provides a unique mechanism of action that may offer advantages over existing treatments. Further research is needed to optimize its pharmacokinetic properties and explore its potential in other neurological disorders.
合成方法
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is synthesized through a multistep process that involves the coupling of 2-heptoxyaniline with 1-butylpiperidin-4-ylcarbonyl chloride, followed by the addition of diisopropylethylamine and N,N-dimethylformamide. The resulting intermediate is then treated with carbamic acid, and the final product is obtained after purification by column chromatography.
科学研究应用
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In preclinical studies, (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride has shown promising results in improving cognitive function and reducing the symptoms of schizophrenia.
属性
CAS 编号 |
105384-13-2 |
|---|---|
产品名称 |
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride |
分子式 |
C23H39ClN2O3 |
分子量 |
427 g/mol |
IUPAC 名称 |
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-3-5-7-8-11-19-27-22-13-10-9-12-21(22)24-23(26)28-20-14-17-25(18-15-20)16-6-4-2;/h9-10,12-13,20H,3-8,11,14-19H2,1-2H3,(H,24,26);1H |
InChI 键 |
NQKRYXNAVXGWQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CCN(CC2)CCCC.Cl |
规范 SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
同义词 |
(1-butyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(2-heptoxyphenyl)carbam ate chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



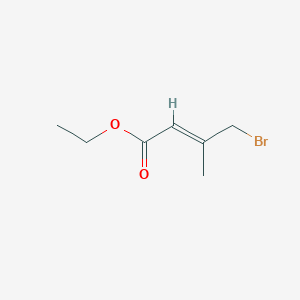
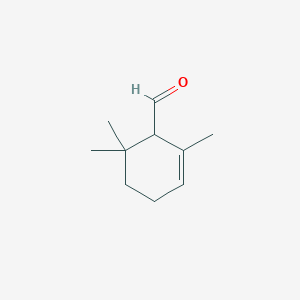
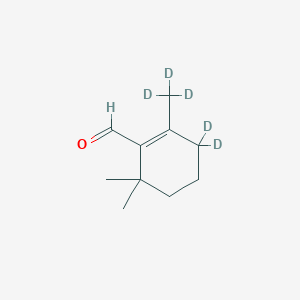
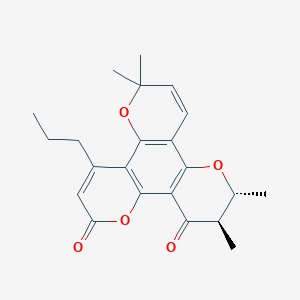
![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)


![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)
